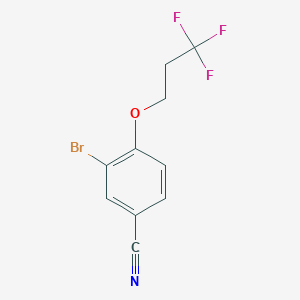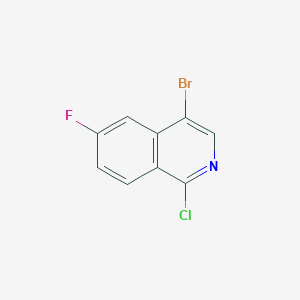
4-Bromo-1-chloro-6-fluoroisoquinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
4-Bromo-1-chloro-6-fluoroisoquinoline serves as a key intermediate in various synthetic pathways, particularly in the preparation of quinoline derivatives with potential applications in medicinal chemistry and materials science. The Knorr synthesis provides a method for preparing quinoline derivatives by condensing β-keto esters with bromoanilines, leading to compounds like 6-bromo-quinolin-2(1H)-one. This reaction highlights the utility of bromo-chloro-fluoroisoquinoline derivatives in constructing complex quinolines, which are valuable in pharmaceutical research (Wlodarczyk et al., 2011).
Additionally, the metal-free arylation and fluorination of diazo compounds in Brønsted acids have been explored to modify the isoquinoline-1,3-dione scaffold. This approach enables the introduction of various substituents, including bromo, chloro, and fluoro groups, into the isoquinoline core, demonstrating the versatility of halogenated isoquinolines in synthesizing carboxylic acid isosteres and building blocks for further chemical transformations (Golushko et al., 2019).
Halogen Exchange Reactions
Halogen/halogen displacement reactions, facilitated by silyl-mediated processes, are crucial for modifying halogenated heterocycles, including isoquinolines. This method allows for the selective replacement of chloro groups with bromo or iodo groups, thereby enabling the functionalization of compounds like this compound. Such reactions are essential for the diversification of heterocyclic compounds, which have widespread applications in drug development and materials chemistry (Schlosser & Cottet, 2002).
Antimicrobial and Antitumor Applications
Halogenated quinolines, including those with bromo, chloro, and fluoro substituents, have been explored for their antimicrobial and antitumor properties. For instance, the synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines has shown promise in antimicrobial drug discovery, indicating the potential of this compound derivatives in contributing to the development of new antibiotics (Flagstad et al., 2014). Furthermore, the structural modifications of isoquinoline derivatives have been linked to their activity against various cancer cell lines, underscoring the importance of halogenated isoquinolines in medicinal chemistry research (El-Agrody et al., 2012).
Wirkmechanismus
Target of Action
Isoquinoline derivatives, like “4-Bromo-1-chloro-6-fluoroisoquinoline”, are often used in the synthesis of various pharmaceuticals . The specific targets of these compounds can vary widely depending on the specific derivative and its intended use.
Mode of Action
The mode of action of isoquinoline derivatives can also vary widely. Some isoquinoline derivatives are used in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by isoquinoline derivatives would depend on the specific derivative and its target. For example, some isoquinoline derivatives are used as Smoothened antagonists, which would affect the Hedgehog signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoquinoline derivatives can vary based on the specific derivative. Some related compounds are known to have high GI absorption .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. As mentioned, some isoquinoline derivatives are used as Smoothened antagonists, which inhibit the Hedgehog signaling pathway .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-chloro-6-fluoroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of phenylimidazoles, which act as Smoothened antagonists . These interactions are crucial in modulating signaling pathways and cellular responses. The compound’s ability to form stable complexes with biomolecules highlights its potential in biochemical research and drug development.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as a reactant in the preparation of Smoothened antagonists suggests that it may inhibit the activity of the Smoothened protein, a key component in the Hedgehog signaling pathway . This inhibition can result in downstream effects on gene expression and cellular function. The compound’s ability to interact with multiple targets underscores its versatility in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and the levels of specific metabolites. For instance, the compound’s role in the preparation of phenylimidazoles suggests that it may participate in pathways related to the synthesis and metabolism of these molecules . The compound’s impact on metabolic pathways underscores its potential in modulating biochemical processes.
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-6-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-13-9(11)6-2-1-5(12)3-7(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEKCRCCDOUMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
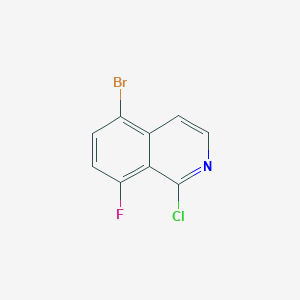
![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)
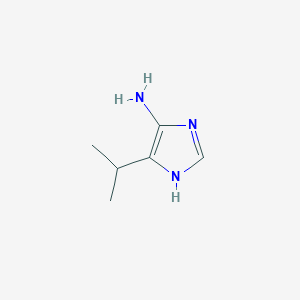
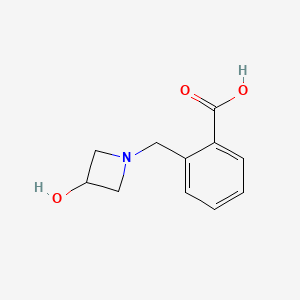
![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)
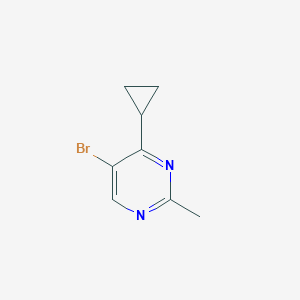
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

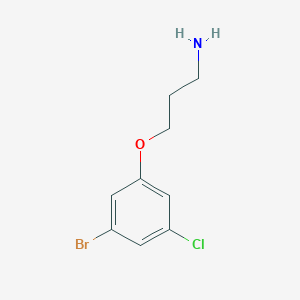

![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)
